molecular formula C17H19FN4 B2702427 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 2415502-92-8

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B2702427
CAS No.: 2415502-92-8
M. Wt: 298.365
InChI Key: BOFITYXWWOXHSD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, fluoro, and phenylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and fluoro substituents. The final step involves the coupling of the phenylpiperazine moiety to the pyrimidine ring. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease . Additionally, its interaction with certain receptors may inhibit cancer cell proliferation by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and fluoro groups enhances its stability and lipophilicity, while the phenylpiperazine moiety contributes to its biological activity .

Properties

IUPAC Name

4-cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4/c18-15-16(13-6-7-13)19-12-20-17(15)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFITYXWWOXHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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